2-(Cyclopropylethynyl)thiazole
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Overview
Description
2-(Cyclopropylethynyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a cyclopropylethynyl group Thiazoles are known for their aromaticity and the presence of both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylethynyl)thiazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclopropylacetylene with thioamides in the presence of a base can yield the desired thiazole derivative . Another method involves the use of palladium-catalyzed coupling reactions, which are known for their efficiency and selectivity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclopropylethynyl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with the thiazole ring providing multiple reactive sites.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, organolithium compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-(Cyclopropylethynyl)thiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, such as polymers and sensors.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylethynyl)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The cyclopropylethynyl group can also influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Thiazole: The parent compound, which lacks the cyclopropylethynyl group.
2-Methylthiazole: A derivative with a methyl group instead of the cyclopropylethynyl group.
2-Aminothiazole: A derivative with an amino group at the 2-position.
Uniqueness: 2-(Cyclopropylethynyl)thiazole is unique due to the presence of the cyclopropylethynyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and potential biological activities compared to other thiazole derivatives .
Properties
Molecular Formula |
C8H7NS |
---|---|
Molecular Weight |
149.21 g/mol |
IUPAC Name |
2-(2-cyclopropylethynyl)-1,3-thiazole |
InChI |
InChI=1S/C8H7NS/c1-2-7(1)3-4-8-9-5-6-10-8/h5-7H,1-2H2 |
InChI Key |
RDSPNCMNMFWDLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C#CC2=NC=CS2 |
Origin of Product |
United States |
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